molecular formula C24H35F3N6O7S B605110 4(3H)-Pyrimidinone, 2-((3-(4-(2-(1,1-dimethylethyl)-6-(trifluoromethyl)-4-pyrimidinyl)-1-piperazinyl)propyl)thio)-, (2E)-2-butenedioate, hydrate (1:1:2) CAS No. 1160247-85-7

4(3H)-Pyrimidinone, 2-((3-(4-(2-(1,1-dimethylethyl)-6-(trifluoromethyl)-4-pyrimidinyl)-1-piperazinyl)propyl)thio)-, (2E)-2-butenedioate, hydrate (1:1:2)

Cat. No. B605110
CAS RN: 1160247-85-7
M. Wt: 608.63
InChI Key: GFTJDVASDZQGCG-WFNHHOHWSA-N
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Description

ABT-925 is a selective dopamine D3 receptor (DRD3) antagonist with an approximately 100-fold higher in vitro affinity for dopamine D₃ versus D₂ receptors. ABT-925 was tested in schizophrenia.

Scientific Research Applications

Selective Ligands for 5-HT1A Receptors

The derivative of 4(3H)-Pyrimidinone has been studied for its high-affinity and selectivity towards 5-HT1A receptors. In research by Modica et al. (1997), a series of derivatives was evaluated for 5-HT1A receptor affinity, revealing insights into the structure-activity relationship of these compounds. This suggests potential applications in the development of selective ligands for neurological research and therapeutic purposes (Modica et al., 1997).

Synthesis and Chemical Properties

Several studies have focused on the synthesis and characterization of various 4(3H)-Pyrimidinone derivatives. For instance, Bitha et al. (1988) reported on the cyclocondensation reactions involving these compounds, providing a fundamental understanding of their chemical behavior and potential applications in synthetic chemistry (Bitha, Hlavka, & Lin, 1988). Similarly, Chi-zhong (2003) explored alternative synthesis methods, contributing to the ease of production and potential industrial applications of these compounds (Xia Chi-zhong, 2003).

Role in Central Nervous System

Research by Śladowska et al. (1996) indicates that certain derivatives of 4(3H)-Pyrimidinone have shown depressive action on the central nervous system, suggesting their potential use in CNS-related studies and therapeutic applications (Śladowska et al., 1996).

Antiplatelet Agents

G. Roma and colleagues (2003) explored the use of 4(3H)-Pyrimidinone derivatives as antiplatelet agents, demonstrating their effectiveness in inhibiting human platelet aggregation. This research opens pathways for developing new therapeutic agents for conditions related to blood coagulation (Roma et al., 2003).

Antimicrobial Applications

Gaber and Moussa (2011) investigated novel thienopyrimidinones, derived from 4(3H)-Pyrimidinone, for their antimicrobial properties against a range of bacteria and fungi, highlighting their potential as a basis for new antimicrobial agents (Gaber & Moussa, 2011).

Molecular Structure Analysis

The molecular structure of 4(3H)-Pyrimidinone derivatives has been a subject of study to understand their properties and potential applications. For instance, Craciun et al. (1999) conducted X-ray structural and computational studies to gain insights into the molecular structure and tautomerism of these compounds (Craciun, Custelcean, & Mager, 1999).

properties

CAS RN

1160247-85-7

Product Name

4(3H)-Pyrimidinone, 2-((3-(4-(2-(1,1-dimethylethyl)-6-(trifluoromethyl)-4-pyrimidinyl)-1-piperazinyl)propyl)thio)-, (2E)-2-butenedioate, hydrate (1:1:2)

Molecular Formula

C24H35F3N6O7S

Molecular Weight

608.63

IUPAC Name

2-((3-(4-(2-(tert-butyl)-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propyl)thio)pyrimidin-4(3H)-one fumarate dihydrate

InChI

InChI=1S/C20H27F3N6OS.C4H4O4.2H2O/c1-19(2,3)17-25-14(20(21,22)23)13-15(26-17)29-10-8-28(9-11-29)7-4-12-31-18-24-6-5-16(30)27-18;5-3(6)1-2-4(7)8;;/h5-6,13H,4,7-12H2,1-3H3,(H,24,27,30);1-2H,(H,5,6)(H,7,8);2*1H2/b;2-1+;;

InChI Key

GFTJDVASDZQGCG-WFNHHOHWSA-N

SMILES

FC(C1=CC(N2CCN(CCCSC(N3)=NC=CC3=O)CC2)=NC(C(C)(C)C)=N1)(F)F.O=C(O)/C=C/C(O)=O.[H]O[H].[H]O[H]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ABT-925;  ABT 925;  ABT925;  BSF201640;  LU201640;  DAT201;  A437203;  BSF 201640;  LU 201640;  DAT 201;  A 437203; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4(3H)-Pyrimidinone, 2-((3-(4-(2-(1,1-dimethylethyl)-6-(trifluoromethyl)-4-pyrimidinyl)-1-piperazinyl)propyl)thio)-, (2E)-2-butenedioate, hydrate (1:1:2)
Reactant of Route 2
4(3H)-Pyrimidinone, 2-((3-(4-(2-(1,1-dimethylethyl)-6-(trifluoromethyl)-4-pyrimidinyl)-1-piperazinyl)propyl)thio)-, (2E)-2-butenedioate, hydrate (1:1:2)
Reactant of Route 3
4(3H)-Pyrimidinone, 2-((3-(4-(2-(1,1-dimethylethyl)-6-(trifluoromethyl)-4-pyrimidinyl)-1-piperazinyl)propyl)thio)-, (2E)-2-butenedioate, hydrate (1:1:2)
Reactant of Route 4
4(3H)-Pyrimidinone, 2-((3-(4-(2-(1,1-dimethylethyl)-6-(trifluoromethyl)-4-pyrimidinyl)-1-piperazinyl)propyl)thio)-, (2E)-2-butenedioate, hydrate (1:1:2)
Reactant of Route 5
4(3H)-Pyrimidinone, 2-((3-(4-(2-(1,1-dimethylethyl)-6-(trifluoromethyl)-4-pyrimidinyl)-1-piperazinyl)propyl)thio)-, (2E)-2-butenedioate, hydrate (1:1:2)
Reactant of Route 6
Reactant of Route 6
4(3H)-Pyrimidinone, 2-((3-(4-(2-(1,1-dimethylethyl)-6-(trifluoromethyl)-4-pyrimidinyl)-1-piperazinyl)propyl)thio)-, (2E)-2-butenedioate, hydrate (1:1:2)

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